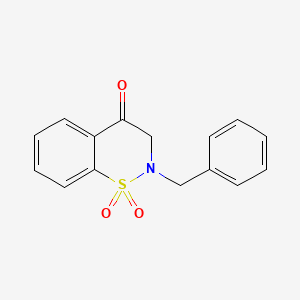
2-benzyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group attached to the nitrogen atom and a trione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with benzyl halides in the presence of a base, followed by oxidation to form the trione structure . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione group to hydroxyl or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or benzothiazine ring positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can alter cellular pathways and lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2,3-Dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione: Similar structure but lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
2-Benzyl-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C15H13NO3S |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-benzyl-1,1-dioxo-3H-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C15H13NO3S/c17-14-11-16(10-12-6-2-1-3-7-12)20(18,19)15-9-5-4-8-13(14)15/h1-9H,10-11H2 |
InChI Key |
AYSRWVBIBZXIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















